Hydroxycitronellal

Catalog No.
S600733
CAS No.
107-75-5
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxycitronellal

CAS Number

107-75-5

Product Name

Hydroxycitronellal

IUPAC Name

7-hydroxy-3,7-dimethyloctanal

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-9(6-8-11)5-4-7-10(2,3)12/h8-9,12H,4-7H2,1-3H3

InChI Key

WPFVBOQKRVRMJB-UHFFFAOYSA-N

SMILES

CC(CCCC(C)(C)O)CC=O

solubility

slightly
slightly soluble in water; soluble in alcohol, propylene glycol, and oils; insoluble in glycerol
1 ml in 1 ml 50% alcohol (in ethanol)

Synonyms

7-hydroxycitronellal, hydroxycitronellal

Canonical SMILES

CC(CCCC(C)(C)O)CC=O

The exact mass of the compound Hydroxycitronellal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in alcohol, propylene glycol, and oils; insoluble in glycerol1 ml in 1 ml 50% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Hydroxycitronellal (CAS 107-75-5) is a synthetic, medium-chain aliphatic aldehyde characterized by a terminal hydroxyl group, widely procured in the fragrance and personal care industries for its distinct muguet (lily of the valley) olfactory profile[1]. As a bifunctional molecule, it possesses both the reactivity of an aldehyde and the hydrogen-bonding capability of an alcohol, resulting in a measured vapor pressure of ~0.003 mmHg and multi-day substantivity compared to its non-hydroxylated precursors [2]. From a procurement perspective, it serves as a structural heart-note fixative, a direct precursor for high-molecular-weight Schiff bases, and a regulated but viable structural substitute for banned floral aldehydes in legacy consumer formulations.

Generic substitution of hydroxycitronellal with other floral aldehydes or its direct precursor, citronellal, routinely results in formulation failure due to drastic differences in evaporation kinetics and chemical stability . Replacing it with citronellal shifts the compound from a multi-day base fixative to a highly volatile top note, altering the intended slow-release profile [1]. Furthermore, attempting to use free hydroxycitronellal as a universal muguet substitute across all product formats fails in high-pH environments; the free aldehyde rapidly degrades via aldol condensation in alkaline soaps, strictly necessitating the procurement of its protected acetal derivatives for such applications .

Regulatory Compliance in Muguet Formulation

Due to the strict EU prohibition of closely related muguet aldehydes like Lilial and Lyral (classified as CMR substances), hydroxycitronellal serves as a compliant procurement substitute for legacy scent reconstruction [2]. While it is a known skin sensitizer, it remains legally viable under strict dosage limits, permitted up to 2.1% in fine fragrances under IFRA Category 4 and 1.0% in EU cosmetics [1]. This quantitative regulatory threshold makes it one of the few remaining legally permitted structural analogs for lily of the valley profiles.

Evidence DimensionMaximum Permitted Concentration (EU Cosmetics)
Target Compound Data1.0% (Hydroxycitronellal)
Comparator Or Baseline0% (Lilial/Lyral - Banned)
Quantified DifferenceAbsolute regulatory viability vs. total prohibition
ConditionsEU Cosmetics Regulation (EC 1223/2009) and IFRA Amendment 51

Procuring hydroxycitronellal allows formulators to legally reconstruct banned muguet accords in consumer goods without violating EU CMR restrictions.

Vapor Pressure and Fixative Performance

The addition of the hydroxyl group at the C7 position of citronellal alters its physical properties, converting a highly volatile top note into a substantive heart note [1]. Hydroxycitronellal exhibits a vapor pressure of approximately 0.003 mmHg at 25°C, compared to ~0.215 mmHg for its precursor citronellal [1]. This roughly 71-fold reduction in volatility extends its substantivity on a smelling strip to over 8 days, functioning as a fixative rather than a transient citrus note.

Evidence DimensionVapor Pressure at 25°C
Target Compound Data~0.003 mmHg
Comparator Or Baseline~0.215 mmHg (Citronellal)
Quantified Difference~71x lower vapor pressure
ConditionsStandard ambient temperature (25°C)

Buyers must select hydroxycitronellal over citronellal when formulating base and heart notes that require multi-day substantivity and slow evaporation.

Schiff Base Formation for Extreme Tenacity

Hydroxycitronellal undergoes condensation with primary amines, specifically methyl anthranilate, to form the Schiff base Aurantiol (Schiff 001) [1]. This reaction yields a high-molecular-weight (305.4 g/mol), low-volatility compound that releases the parent aldehyde slowly via hydrolysis over time [1]. Non-aldehydic floralizers cannot form these imine bonds, making hydroxycitronellal a necessary precursor for creating slow-releasing orange blossom and oriental accords.

Evidence DimensionSchiff Base Reactivity
Target Compound DataForms Aurantiol (Schiff 001) with methyl anthranilate
Comparator Or BaselineNon-aldehydic floral alcohols (e.g., Citronellol)
Quantified DifferenceEnables reversible imine bond formation vs. no reaction
ConditionsCondensation with primary amines in fragrance matrices

Procuring the free aldehyde is mandatory for manufacturers intending to synthesize Schiff bases like Aurantiol for slow-release fragrance applications.

Alkaline Degradation and Acetal Substitution

While hydroxycitronellal is functional in neutral or slightly acidic media, it is chemically unstable in highly alkaline environments (pH > 9), such as bar soaps, where it undergoes aldol condensation and degradation . For these specific procurement scenarios, buyers must substitute the free aldehyde with Hydroxycitronellal Dimethyl Acetal . The acetal protects the reactive carbonyl group, maintaining the muguet olfactory profile while providing long-term stability in high-pH detergent and soap bases.

Evidence DimensionStability in High-pH Media (Soaps)
Target Compound DataUnstable (degrades via aldol condensation)
Comparator Or BaselineStable (Hydroxycitronellal Dimethyl Acetal)
Quantified DifferenceRapid degradation vs. long-term formulation stability
ConditionsAlkaline soap bases (pH > 9)

Prevents costly formulation failures by guiding buyers to procure the acetal derivative instead of the free aldehyde for heavy-duty soap and detergent manufacturing.

Regulatory-Compliant Muguet Reformulation

Following the EU ban on Lilial and Lyral, hydroxycitronellal acts as a drop-in replacement for reconstructing lily of the valley heart notes in fine fragrances and lotions, provided formulators strictly adhere to the 1.0% to 2.1% IFRA/EU limits[1].

Synthesis of High-Tenacity Schiff Bases

Procured as an active precursor, hydroxycitronellal is reacted with methyl anthranilate to manufacture Aurantiol (Schiff 001), a heavy, slow-releasing fixative required for long-lasting orange blossom and oriental perfume profiles [2].

High-pH Detergent and Soap Fragrancing (via Acetalization)

For industrial soap manufacturing where the free aldehyde would degrade, hydroxycitronellal is first converted into Hydroxycitronellal Dimethyl Acetal, allowing the characteristic floral notes to survive the alkaline saponification process without discoloration or scent loss .

Physical Description

Liquid
Liquid; [Sigma-Aldrich MSDS]
colourless liquid with sweet floral lily-like odou

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.146329876 g/mol

Monoisotopic Mass

172.146329876 g/mol

Boiling Point

241.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Density

0.918-0.923

UNII

8SQ0VA4YUR

GHS Hazard Statements

Aggregated GHS information provided by 2010 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Hydroxycitronellal is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Pictograms

Irritant

Irritant

Other CAS

107-75-5

Absorption Distribution and Excretion

Tmax was found to be 2.70 ± 1.36

Metabolism Metabolites

Studies in rabbits have shown that hydroxycitronellal is converted to two primary metabolites: reduction to the alcohol 7-hydroxycitronellol and oxidation to the carboxylic acid 7-hydroxycitronellylic acid. On average, about 50% of hydroxycitronellal is excreted as 7-hydroxycitronellylic acid which is therefore regarded as the major metabolite.

Wikipedia

Hydroxycitronellal

Biological Half Life

The mean elimination half-life has been found to be 3.3 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Masking

General Manufacturing Information

Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Chemical Product and Preparation Manufacturing
Octanal, 7-hydroxy-3,7-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023
Stoeckelhuber M, Krnac D, Pluym N, Scherer M, Peschel O, Leibold E, Scherer G: Human metabolism and excretion kinetics of the fragrance 7-hydroxycitronellal after a single oral or dermal dosage. Int J Hyg Environ Health. 2018 Mar;221(2):239-245. doi: 10.1016/j.ijheh.2017.10.015. Epub 2017 Oct 28. [PMID:29108680]
Ishida T, Toyota M, Asakawa Y: Terpenoid biotransformation in mammals. V. Metabolism of (+)-citronellal, (+-)-7-hydroxycitronellal, citral, (-)-perillaldehyde, (-)-myrtenal, cuminaldehyde, thujone, and (+-)-carvone in rabbits. Xenobiotica. 1989 Aug;19(8):843-55. [PMID:2815827]

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